5-bromo-N-(piperidin-1-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxamide group and a bromine atom at the 5-position The piperidin-1-yl group is attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(piperidin-1-yl)furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and the piperidinyl group can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the piperidinyl group.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution would yield 5-azido-N-(piperidin-1-yl)furan-2-carboxamide.
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the piperidinyl group can yield piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-(piperidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-cyano-furan-2-carboxylic acid derivatives
Uniqueness
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the piperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-N-piperidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-5-4-8(15-9)10(14)12-13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14) |
InChI Key |
ZAHBKXHHDMTFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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